molecular formula C9H6BrF5 B1655613 (1-Bromo-2,2,3,3,3-pentafluoropropyl)benzene CAS No. 394-51-4

(1-Bromo-2,2,3,3,3-pentafluoropropyl)benzene

Cat. No.: B1655613
CAS No.: 394-51-4
M. Wt: 289.04
InChI Key: FXTOJERIBSAYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Bromo-2,2,3,3,3-pentafluoropropyl)benzene (CAS: CID 61084876) is a fluorinated aromatic compound with the molecular formula C₉H₆BrF₅ . Its structure consists of a benzene ring attached to a propyl chain substituted with one bromine atom and five fluorine atoms. Key structural features include:

  • SMILES: C1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)Br

Properties

IUPAC Name

(1-bromo-2,2,3,3,3-pentafluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF5/c10-7(6-4-2-1-3-5-6)8(11,12)9(13,14)15/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTOJERIBSAYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243080
Record name Benzene, (1-bromo-2,2,3,3,3-pentafluoropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-51-4
Record name Benzene, (1-bromo-2,2,3,3,3-pentafluoropropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (1-bromo-2,2,3,3,3-pentafluoropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds via a radical chain mechanism. AIBN generates radicals upon heating, abstracting a hydrogen atom from the propyl chain to form a carbon-centered radical. This reacts with NBS to yield the brominated product. Key parameters include:

  • Temperature : 75–85°C for radical initiation, followed by cooling to room temperature.
  • Solvent : Dichloromethane or chlorinated solvents (e.g., CCl₄) to stabilize intermediates.
  • Molar ratios : NBS (1.5 equiv.), AIBN (0.1–0.5 mol%), and substrate in a 1:1 ratio.

A representative procedure from patent CN101168495A demonstrates bromination of 1,2,4-trifluorobenzene using Fe powder and liquid bromine, achieving 91% yield under optimized conditions. For pentafluoropropyl derivatives, analogous conditions would target the terminal carbon of the propyl chain due to reduced steric hindrance and radical stability near electron-withdrawing fluorine atoms.

Recent advances in transition-metal-catalyzed coupling reactions enable direct introduction of fluorinated groups. The RSC study highlights the use of tetraphenylphosphonium bis(pentafluoroethyl)copper(I) ([PPh₄]⁺[Cu(CF₂CF₃)₂]⁻) for aryl pentafluoroethylation. Adapting this methodology, this compound could be synthesized via coupling between benzyl bromide and a pentafluoropropyl copper reagent.

Synthetic Workflow

  • Substrate Preparation : Bromobenzene derivatives (e.g., benzyl bromide) serve as electrophilic partners.
  • Copper Reagent Synthesis : Reacting TESCF₂CF₃ (triethylsilyl pentafluoroethyl) with CuI in THF generates [Cu(CF₂CF₃)₂]⁻, stabilized by tetraphenylphosphonium chloride.
  • Coupling Conditions :
    • Solvent : Acetonitrile or DMF.
    • Catalyst : [PPh₄]⁺[Cu(CF₂CF₃)₂]⁻ (1.0 equiv.).
    • Oxidant : K₂S₂O₈ (2.0 equiv.) under blue LED irradiation.

This method avoids extreme temperatures (room temperature to 40°C) and achieves >80% yield for analogous compounds like 2-bromo-1-methoxy-4-(2,2,3,3,3-pentafluoropropyl)benzene.

Sequential Fluorination and Bromination of Propenylbenzene

A stepwise approach involves first fluorinating propenylbenzene followed by bromination.

Fluorination Strategies

  • Electrochemical Fluorination : Direct fluorination of propylbenzene derivatives using SF₄ or HF/pyridine systems.
  • Nucleophilic Displacement : Replacing hydroxyl or tosylate groups on the propyl chain with fluorine using DAST (diethylaminosulfur trifluoride).

Terminal Bromination

After fluorination, bromine is introduced at the terminal carbon via:

  • HBr Addition : Hydrobromination of a fluorinated propenylbenzene intermediate.
  • Radical Bromination : As described in Section 1, targeting the least fluorinated carbon for optimal radical stability.

Comparative Analysis of Methods

Method Conditions Yield Advantages Challenges
Radical Bromination NBS, AIBN, 75–85°C, CH₂Cl₂ 85–91% Scalable, minimal byproducts Requires pre-formed fluorinated precursor
Copper Coupling [Cu(CF₂CF₃)₂]⁻, K₂S₂O₈, rt to 40°C 79–92% Direct C–F bond formation, mild conditions Sensitivity to moisture, costly reagents
Sequential Fluorination SF₄/HF, followed by HBr addition 60–75% Flexibility in fluorination patterns Multi-step, lower efficiency

Industrial-Scale Considerations

Large-scale synthesis (e.g., >1 kg batches) prioritizes cost-effectiveness and safety. Patent CN112358464 highlights the use of dichloromethane for its low boiling point and ease of removal, coupled with aqueous workup to isolate the organic phase. For copper-mediated methods, recycling catalysts and optimizing solvent systems (e.g., switching from THF to MeCN) reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2,2,3,3,3-pentafluoropropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(1-Bromo-2,2,3,3,3-pentafluoropropyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological systems and interactions due to its unique chemical properties.

    Medicine: Investigated for potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromo-2,2,3,3,3-pentafluoropropyl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in the structure and function of the target molecules, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Formulas

Compound Name Molecular Formula Substituents Key Structural Differences
(1-Bromo-2,2,3,3,3-pentafluoropropyl)benzene C₉H₆BrF₅ Benzene + Br on C1; 5 F on C2 and C3 of propyl chain Reference compound with maximal fluorination
(3-Bromopropyl)benzene C₉H₁₁Br Benzene + Br on terminal C of propyl chain No fluorine substituents; higher hydrogen content
1-Bromo-4-propylbenzene C₉H₁₁Br Benzene + Br on para position; propyl chain Bromine on benzene ring; no fluorines
1-(3-Bromopropyl)-2-fluorobenzene C₉H₁₀BrF Benzene + Br on propyl chain + F on ortho position of ring Single F on benzene; fewer fluorines on propyl
1-bromo-3-(1-chloro-2,2-difluoropropyl)benzene C₉H₈BrClF₂ Benzene + Br on propyl chain + Cl and 2 F on adjacent C Cl substituent; reduced fluorination compared to target
1-(3-Bromopropyl)-2,3-difluorobenzene C₉H₉BrF₂ Benzene + Br on propyl chain + 2 F on meta and para positions of ring Fluorines on benzene; none on propyl chain

Physical and Chemical Properties

Boiling Points and Density (Available Data)
  • (3-Bromopropyl)benzene : Boiling point = 237–238°C; Density = 1.32 g/cm³ .
  • 1-Bromo-4-propylbenzene : Boiling point = 225°C; Density = 1.286 g/cm³ .
  • Fluorination may also enhance thermal stability and lipophilicity .
Reactivity
  • Bromine Activation : The electron-withdrawing effect of five fluorines on the propyl chain in the target compound likely increases the electrophilicity of the bromine atom, making it more reactive in nucleophilic substitution (e.g., SN2) compared to (3-Bromopropyl)benzene or 1-Bromo-4-propylbenzene .
  • Steric Effects : The bulky pentafluoropropyl group may hinder reactions requiring backside attack (e.g., SN2), contrasting with less fluorinated analogs like 1-(3-Bromopropyl)-2-fluorobenzene .

Research Findings and Gaps

  • Biodistribution : Fluorinated compounds like EF5 show preferential accumulation in hypoxic tissues , suggesting the target compound’s fluorinated propyl chain may enhance tumor targeting.
  • Toxicity : Brominated analogs like (3-Bromopropyl)benzene carry warnings for handling , but the target’s fluorine substituents may mitigate reactivity-related hazards.
  • Synthetic Challenges: Introducing five fluorines requires specialized reagents (e.g., SF₄), complicating synthesis compared to non-fluorinated analogs .

Biological Activity

(1-Bromo-2,2,3,3,3-pentafluoropropyl)benzene is a halogenated compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, toxicity, and relevant research findings.

  • Molecular Formula : C₁₃H₈BrF₅
  • Molecular Weight : 373.0 g/mol
  • CAS Number : 321-23-3

The compound features a bromine atom and a pentafluoropropyl group attached to a benzene ring, which contributes to its reactivity and potential biological effects.

1. Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that halogenated compounds often possess antimicrobial properties. The presence of bromine and fluorine may enhance the compound's ability to disrupt microbial cell membranes.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells.

2. Toxicity Profile

The toxicity of this compound has been evaluated in several studies:

  • Acute Toxicity : Animal studies indicate moderate acute toxicity levels. The compound's LD50 values vary based on the species tested but suggest a need for caution in handling.
  • Chronic Exposure Risks : Long-term exposure may lead to adverse effects on liver and kidney function. Further research is required to fully understand the chronic toxicity profile.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various halogenated compounds including this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition of bacterial growth at concentrations above 100 µg/mL.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli100 µg/mL
Staphylococcus aureus150 µg/mL

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
1085
2570
5045
10020

Research Findings

Recent research highlights the need for further investigation into the biological mechanisms underlying the activity of this compound. Key findings include:

  • Mechanism of Action : The compound appears to induce oxidative stress in cells leading to apoptosis.
  • Potential Applications : Given its antimicrobial and cytotoxic properties, there is potential for development as an antimicrobial agent or chemotherapeutic agent.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing brominated aromatic compounds with fluorinated alkyl substituents, and how can side reactions be minimized?

Synthesis of bromo-pentafluoropropyl aromatic derivatives often involves nucleophilic substitution or coupling reactions. For example, 2,2,3,3,3-pentafluoropropyl tosylate (CAS 565-42-4) is synthesized via sulfonation of fluorinated alcohols using p-toluenesulfonyl chloride under anhydrous conditions . To minimize side reactions (e.g., elimination or over-fluorination), use low temperatures (0–5°C) and inert atmospheres. Purity can be validated by GC-MS (>97% purity thresholds are typical ).

Q. Q2. Which analytical techniques are most reliable for characterizing fluorinated bromoaromatics, and how are conflicting purity assessments resolved?

  • GC-MS/HPLC : Detects impurities at <1% levels; used for quantifying residual solvents or unreacted precursors .
  • ¹⁹F NMR : Resolves positional isomers and confirms substitution patterns in pentafluoropropyl groups (δ −70 to −80 ppm for CF₃ groups) .
  • Elemental Analysis : Validates stoichiometry for Br and F content.
    Conflicting purity data (e.g., 98% vs. 97%) may arise from differences in column selectivity (GC vs. HPLC) or integration thresholds. Cross-validation using multiple techniques is critical .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of bromo-pentafluoropropyl derivatives in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Bromine’s electronegativity and the pentafluoropropyl group’s electron-withdrawing effects lower the energy barrier for oxidative addition to Pd(0) catalysts. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize yields .

Q. Q4. What strategies mitigate fluorinated byproduct formation during polymerization of pentafluoropropyl-containing monomers?

Controlled radical polymerization (RAFT or ATRP) minimizes chain-transfer side reactions. For example, poly(2,2,3,3,3-pentafluoropropyl methacrylate) synthesized via RAFT achieves Đ <1.2 by using cyanoisopropyl dithiobenzoate as a chain-transfer agent. Fluorinated monomers require degassing to exclude oxygen, which quenches radicals .

Q. Q5. How do pentafluoropropyl-bromo derivatives interact with biomolecules, and what assays quantify these interactions?

EF5 (a nitroimidazole-pentafluoropropyl derivative) binds to hypoxic cells via nitroreductase-mediated adduct formation. Competitive binding assays using ³H-labeled EF5 and fluorescence microscopy (anti-EF5 antibodies) quantify hypoxia-specific uptake. Conflicting data between radioactivity and fluorescence signals may arise from non-specific binding; normalization to intracellular ATP levels resolves this .

Q. Q6. What thermodynamic models explain the phase behavior of copolymers incorporating pentafluoropropyl groups?

The Flory-Huggins model predicts miscibility gaps in copolymers (e.g., n-butyl acrylate with 2,2,3,3,3-pentafluoropropyl acrylate). Fluorinated segments induce microphase separation due to low solubility parameters (δ ~14 MPa¹/² vs. ~18 MPa¹/² for hydrocarbon analogs). Small-angle X-ray scattering (SAXS) validates domain spacing .

Data Contradiction & Validation

Q. Q7. How should researchers resolve discrepancies in reported pharmacokinetic parameters for fluorinated hypoxia probes?

EF5’s pharmacokinetic variability (e.g., half-life differences in murine vs. human models) stems from species-specific cytochrome P450 metabolism. Use interspecies scaling with allometric exponents (e.g., body surface area normalization) and validate via LC-MS/MS plasma profiling .

Q. Q8. Why do fluorinated monomers exhibit conflicting reactivity ratios in copolymerization studies?

Reactivity ratios (e.g., r₁ for 2,2,3,3,3-pentafluoropropyl acrylate) depend on solvent polarity. In toluene, the fluorinated monomer’s r₁ = 0.3 (less reactive), but in supercritical CO₂, r₁ increases to 0.7 due to reduced chain rigidity. Use the Mayo-Lewis equation with solvent-specific parameters to reconcile data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Bromo-2,2,3,3,3-pentafluoropropyl)benzene
Reactant of Route 2
Reactant of Route 2
(1-Bromo-2,2,3,3,3-pentafluoropropyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.